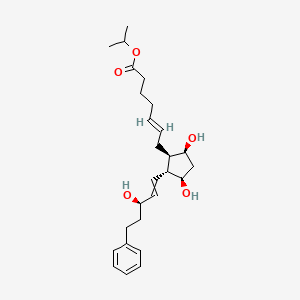

Bimatoprost isopropyl ester

Description

BenchChem offers high-quality Bimatoprost isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bimatoprost isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H38O5 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3+,17-16?/t21-,22-,23-,24+,25-/m1/s1 |

InChI Key |

JGZRPRSJSQLFBO-VINXWDBISA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1C=C[C@@H](CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bimatoprost Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Bimatoprost Isopropyl Ester, a prostaglandin F2α analog. The document details the multi-step synthetic pathway, starting from the pivotal Corey lactone, and outlines robust purification methodologies to achieve high-purity active pharmaceutical ingredients (APIs). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of prostaglandin-based therapeutics.

Synthesis of Bimatoprost Isopropyl Ester

The total synthesis of bimatoprost isopropyl ester is a multi-step process that begins with the well-established Corey lactone, a key chiral intermediate in the synthesis of numerous prostaglandins.[1][2][3] The synthesis involves the sequential introduction of the α- and ω-chains onto the cyclopentane core, followed by functional group manipulations and final esterification.

A generalized synthetic scheme is presented below:

Caption: Synthetic workflow for Bimatoprost Isopropyl Ester.

Experimental Protocols

Step 1: Protection of Corey Lactone Diol

The hydroxyl groups of the Corey lactone diol are protected to prevent unwanted side reactions in subsequent steps. A common method involves the use of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers.

-

Protocol: To a solution of Corey lactone diol in anhydrous dichloromethane (DCM) are added imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Oxidation to the Aldehyde

The protected lactone is oxidized to the corresponding aldehyde, which is a crucial intermediate for the introduction of the ω-chain.

-

Protocol: A Swern oxidation or Dess-Martin periodinane oxidation can be employed. For a Swern oxidation, oxalyl chloride in anhydrous DCM is cooled to -78°C, followed by the slow addition of dimethyl sulfoxide (DMSO). The protected lactone, dissolved in DCM, is then added dropwise. After stirring, triethylamine is added, and the reaction is allowed to warm to room temperature. The mixture is then quenched, and the product is extracted.

Step 3: Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation

The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction, which typically favors the formation of the (E)-alkene.[4][5][6]

-

Protocol: A phosphonate reagent, such as dimethyl (2-oxo-4-phenylbutyl)phosphonate, is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) at 0°C. The aldehyde from the previous step, dissolved in THF, is then added dropwise to the reaction mixture. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

Step 4: Stereoselective Reduction of the Ketone

The ketone on the newly installed ω-chain is stereoselectively reduced to the desired (S)-alcohol.

-

Protocol: The enone from the HWE reaction is dissolved in methanol and cooled to 0°C. Sodium borohydride (NaBH4) is then added portion-wise. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.

Step 5: Reduction of the Lactone to a Lactol

The lactone is reduced to a lactol (a hemiacetal), which is then in equilibrium with the open-chain hydroxy aldehyde necessary for the Wittig reaction.

-

Protocol: The protected intermediate is dissolved in anhydrous toluene and cooled to -78°C. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred at this temperature. The reaction is carefully quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers form. The product is then extracted.

Step 6: Wittig Reaction for α-Chain Installation

The α-chain is introduced using a Wittig reaction, which forms the cis-double bond.[7][8]

-

Protocol: A phosphonium salt, such as (4-carboxybutyl)triphenylphosphonium bromide, is suspended in anhydrous THF. A strong base, such as potassium tert-butoxide, is added to generate the ylide. The lactol from the previous step, dissolved in THF, is then added to the ylide solution. The reaction is stirred until completion and then quenched. The resulting carboxylic acid is extracted.

Step 7: Isopropyl Esterification

The carboxylic acid of the bimatoprost free acid is esterified to yield the isopropyl ester.[9]

-

Protocol: Bimatoprost free acid is dissolved in a suitable solvent like acetone or dimethylformamide (DMF). Anhydrous potassium carbonate and isopropyl iodide are added to the solution. The mixture is heated under reflux until the reaction is complete, as monitored by TLC or HPLC. The solid is filtered off, and the solvent is removed under reduced pressure. The crude product is then taken for purification.

Step 8: Final Deprotection

The protecting groups on the hydroxyl functions are removed to yield the final product.

-

Protocol: The protected bimatoprost isopropyl ester is dissolved in THF. A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted and purified.

Purification of Bimatoprost Isopropyl Ester

High purity of the final API is critical for its safety and efficacy. A combination of chromatographic and crystallization techniques is typically employed.[10][11][12]

Chromatographic Purification

Column chromatography is a primary method for separating the desired product from reaction byproducts and unreacted starting materials.[10][13]

Table 1: Chromatographic Purification Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | A gradient of ethyl acetate in hexanes or heptane |

| Elution Profile | The less polar impurities elute first, followed by the bimatoprost isopropyl ester. More polar impurities are retained on the column. |

| Monitoring | Thin-layer chromatography (TLC) with a suitable stain (e.g., phosphomolybdic acid) or UV visualization. |

Experimental Protocol for Column Chromatography:

-

A silica gel slurry is prepared in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and packed into a glass column.

-

The crude bimatoprost isopropyl ester is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The column is eluted with a gradually increasing gradient of the more polar solvent (ethyl acetate).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure.

Crystallization

Crystallization is a powerful technique for achieving high purity and for isolating a specific polymorphic form of the final product.[14][15]

Table 2: Crystallization Solvents for Prostaglandin Analogs

| Solvent System | Comments |

| Ethers (e.g., Diethyl ether, Diisopropyl ether) | Often used as an anti-solvent or in combination with more polar solvents. |

| Esters (e.g., Ethyl acetate, Isopropyl acetate) | Good solvents for initial dissolution.[1] |

| Alcohols (e.g., Ethanol, Isopropanol) | Can be used for dissolution, often followed by the addition of a non-polar anti-solvent. |

| Hydrocarbons (e.g., Hexanes, Heptane) | Typically used as anti-solvents to induce precipitation. |

| Acetonitrile | A polar aprotic solvent that can be effective for crystallization. |

Experimental Protocol for Crystallization:

-

The purified bimatoprost isopropyl ester from chromatography is dissolved in a minimal amount of a suitable solvent (e.g., isopropyl acetate) with gentle warming.

-

The solution is allowed to cool slowly to room temperature.

-

An anti-solvent (e.g., hexanes or diisopropyl ether) is added dropwise until the solution becomes cloudy.

-

The mixture is then cooled further (e.g., in a refrigerator or ice bath) to promote crystal formation.

-

The resulting crystals are collected by filtration, washed with a small amount of cold anti-solvent, and dried under vacuum.

Prostaglandin FP Receptor Signaling Pathway

Bimatoprost is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost free acid.[16] This free acid is a potent agonist of the prostaglandin F (FP) receptor.[9][17][18] The activation of the FP receptor initiates a signaling cascade that leads to the therapeutic effects of the drug, such as the reduction of intraocular pressure.

Caption: Prostaglandin FP receptor signaling pathway.

The binding of bimatoprost free acid to the Gq-protein coupled FP receptor activates phospholipase C (PLC).[19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately altering gene expression and leading to the physiological responses that reduce intraocular pressure.[9][17]

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

Table 3: Representative Yields for Bimatoprost Isopropyl Ester Synthesis

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Protection | Corey Lactone Diol | Protected Diol | >95% |

| Oxidation | Protected Diol | Aldehyde | 85-95% |

| HWE Reaction | Aldehyde | Enone | 70-85% |

| Ketone Reduction | Enone | Alcohol | >90% |

| Lactone Reduction | Protected Lactone | Lactol | 80-90% |

| Wittig Reaction | Lactol | Bimatoprost Free Acid | 60-75% |

| Esterification | Bimatoprost Free Acid | Bimatoprost Isopropyl Ester | 85-95% |

| Final Deprotection | Protected Ester | Bimatoprost Isopropyl Ester | >90% |

Purity: Through a combination of chromatography and crystallization, the final bimatoprost isopropyl ester can be obtained with a purity of >99.5% as determined by High-Performance Liquid Chromatography (HPLC).

This guide provides a foundational understanding of the synthesis and purification of bimatoprost isopropyl ester. For process optimization and scale-up, further investigation and development are recommended.

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparative thin-layer and column chromatography of prostaglandins. | Semantic Scholar [semanticscholar.org]

- 11. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. mdpi.com [mdpi.com]

- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 15. mdpi.com [mdpi.com]

- 16. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 19. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimatoprost Isopropyl Ester: A Comprehensive Technical Guide on Chemical Properties and Stability

This technical guide provides an in-depth overview of the chemical properties and stability of Bimatoprost isopropyl ester, a significant prostaglandin F2α analog. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

Bimatoprost isopropyl ester is the isopropyl ester form of the free acid prostaglandin corresponding to Bimatoprost. This esterification enhances its lipophilicity, which is a crucial factor for its biological activity and formulation.[1]

| Property | Value | Reference |

| CAS Number | 130209-76-6 | [1][2][3] |

| Molecular Formula | C26H38O5 | [1][2][3][4] |

| Molecular Weight | 430.58 g/mol | [1][3] |

| Appearance | Pale yellow to colorless oily liquid or pale yellow to white waxy solid | [2] |

| Solubility | Practically insoluble in water; freely soluble in alcohol, acetonitrile, and methanol | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 573.4 ± 50.0 °C at 760 mmHg | [4] |

| Flash Point | 185.0 ± 23.6 °C | [4] |

| LogP | 3.56 | [4] |

| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C | [4] |

| Index of Refraction | 1.579 | [4] |

Stability Profile

Bimatoprost is a stable molecule that, unlike some other prostaglandin analogs such as latanoprost, does not require refrigeration.[5] However, it is susceptible to degradation under certain stress conditions.

Key Stability Findings:

-

Comparative Stability: In a patient-use study, Bimatoprost demonstrated no degradation, maintaining over 100% of its labeled concentration after more than 40 days of use.[5][6] In contrast, latanoprost showed significant degradation under similar conditions.[5][6]

-

Forced Degradation: Stress studies have shown that Bimatoprost undergoes degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[7]

-

Storage: For long-term storage, it is recommended to store Bimatoprost isopropyl ester at -10°C in a tightly sealed container, protected from light and moisture.[2] It has a shelf life of approximately 2 years under these conditions.[2]

Degradation Pathways: Bimatoprost, the active compound, can be formed from the hydrolysis of Bimatoprost isopropyl ester.[8][9] The primary degradation pathways for Bimatoprost involve hydrolysis of the ethyl amide group to its free acid, 17-phenyl-trinor PGF2α, which is a potent prostaglandin F receptor agonist.[9] Further metabolism of Bimatoprost in the body occurs through oxidation, N-deethylation, and glucuronidation, leading to various metabolites.[10][11]

Signaling Pathway and Mechanism of Action

Bimatoprost is a synthetic prostamide, structurally analogous to prostaglandin F2α.[12][13] It is believed to mimic the body's natural prostamides to lower intraocular pressure (IOP).[12] The primary mechanism involves increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[10][12][14] This is achieved by binding to prostamide receptors in ocular tissues like the trabecular meshwork and ciliary body.[14] Activation of these receptors initiates a series of biochemical events, including the modification of extracellular matrix components and relaxation of the ciliary muscle fibers, which facilitates increased aqueous humor outflow.[14]

References

- 1. 404 | BioChemPartner [m.biochempartner.com]

- 2. watson-int.com [watson-int.com]

- 3. allmpus.com [allmpus.com]

- 4. Bimatoprost isopropyl ester | CAS#:130273-87-9 | Chemsrc [chemsrc.com]

- 5. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: A patient-use study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods | Scilit [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Bimatoprost - Wikipedia [en.wikipedia.org]

- 13. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

Bimatoprost Isopropyl Ester: A Technical Guide to Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide analog, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its interaction with prostanoid receptors, primarily the prostaglandin F2α (FP) receptor. This technical guide provides an in-depth exploration of the receptor binding affinity of bimatoprost and its active metabolite, bimatoprost acid. It delineates the experimental protocols for assessing receptor binding, summarizes quantitative binding and functional data, and illustrates the key signaling pathways and metabolic activation processes.

Introduction: The Dual Identity of Bimatoprost

Bimatoprost is structurally analogous to prostaglandin F2α, with a key modification: the carboxylic acid group is replaced by an ethyl amide group. This alteration confers a unique pharmacological profile. While bimatoprost itself can interact with the FP receptor, it is also considered a prodrug that undergoes hydrolysis in ocular tissues to form bimatoprost acid (17-phenyl-trinor PGF2α).[1][2][3] This free acid is a potent agonist at the FP receptor.[4][5] The dual action of bimatoprost as both a direct agonist and a prodrug contributes to its robust clinical efficacy in lowering IOP.[6] The primary mechanism of action involves enhancing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[1][7]

Receptor Binding Affinity and Functional Potency

The interaction of bimatoprost and its free acid with the FP receptor has been quantified through various in vitro studies. The binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is often reported as the half-maximal effective concentration (EC50) in cellular assays.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of bimatoprost and bimatoprost acid at the human FP receptor, as reported in the literature.

| Compound | Assay Type | Parameter | Value (nM) | Cell Type/System |

| Bimatoprost | Radioligand Binding | Ki | 9250 ± 846 | HEK-293 cells with cloned human ciliary body FP receptor |

| Bimatoprost | Radioligand Binding | Ki | 6310 ± 1650 | Not specified |

| Bimatoprost | Intracellular Ca²⁺ Mobilization | EC50 | 3070 ± 1330 | HEK-293 cells with cloned human ciliary body FP receptor |

| Bimatoprost | Intracellular Ca²⁺ Mobilization | EC50 | 2940 ± 1663 | Cloned human FP receptors in HEK cells |

| Bimatoprost | Intracellular Ca²⁺ Mobilization | EC50 | 2200 ± 670 | Native FP receptors in 3T3 mouse fibroblasts |

| Bimatoprost | Phosphoinositide Turnover | EC50 | 694 ± 293 | Cloned human ciliary body FP receptor |

| Bimatoprost Acid | Radioligand Binding | Ki | 59 ± 6 | HEK-293 cells with cloned human ciliary body FP receptor |

| Bimatoprost Acid | Radioligand Binding | Ki | 83 | Not specified |

| Bimatoprost Acid | Intracellular Ca²⁺ Mobilization | EC50 | 15 ± 3 | HEK-293 cells with cloned human ciliary body FP receptor |

| Bimatoprost Acid | Phosphoinositide Turnover | EC50 | 5.8 ± 2.6 | Cloned human ciliary body FP receptor |

| Bimatoprost Acid | Phosphoinositide Turnover | EC50 | 2.8 - 3.8 | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells |

Data compiled from references:[4][5][8][9][10][11][12]

Experimental Protocols

The determination of receptor binding affinity and functional activity involves sophisticated in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of bimatoprost and bimatoprost acid for the FP receptor.

Materials:

-

HEK-293 cells expressing the cloned human ciliary body FP receptor.

-

Radioligand: [³H]-travoprost acid (a selective FP agonist).[4]

-

Test compounds: Bimatoprost, bimatoprost acid.

-

Assay buffer.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK-293 cells expressing the FP receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-travoprost acid, and varying concentrations of the unlabeled test compound (bimatoprost or bimatoprost acid).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, leading to an increase in intracellular calcium concentration.

Objective: To determine the EC50 of bimatoprost and bimatoprost acid in activating the FP receptor.

Materials:

-

HEK-293 cells expressing the cloned human ciliary body FP receptor.[4]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Test compounds: Bimatoprost, bimatoprost acid.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Plate the HEK-293 cells in a 96-well or 384-well microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 1 hour at 37°C).

-

Compound Addition: Prepare serial dilutions of the test compounds.

-

FLIPR Measurement: Place the cell plate in the FLIPR instrument. The instrument will add the test compounds to the wells and simultaneously measure the change in fluorescence intensity over time. The fluorescence intensity is proportional to the intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Molecular Mechanisms

Bimatoprost Prodrug Activation

Bimatoprost is applied topically to the eye as an isopropyl ester. In the cornea and other ocular tissues, it is hydrolyzed by esterases into its biologically active free acid form.[1][13]

Caption: Bimatoprost is a prodrug hydrolyzed by ocular esterases.

Experimental Workflow for Receptor Binding Assay

The radioligand binding assay follows a systematic procedure to quantify the affinity of a test compound for its target receptor.

Caption: Workflow of a radioligand binding assay.

FP Receptor Signaling Pathway

Upon binding of an agonist like bimatoprost acid, the FP receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to a physiological response.[14]

Caption: Bimatoprost acid-induced FP receptor signaling cascade.

Conclusion

Bimatoprost isopropyl ester exerts its therapeutic effect through a multifaceted mechanism involving both its prodrug form and its active metabolite, bimatoprost acid. While the ester form demonstrates a lower affinity for the FP receptor, its hydrolysis product is a potent agonist. The quantitative data from receptor binding and functional assays underscore the high potency of bimatoprost acid. Understanding these molecular interactions and the underlying signaling pathways is crucial for the rational design and development of novel glaucoma therapies. The experimental protocols detailed herein provide a framework for the continued investigation of prostaglandin analogs and their therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Hydrolysis of Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of bimatoprost, a prostaglandin analog widely used in the treatment of glaucoma and for cosmetic applications. A critical step in its mechanism of action, the hydrolysis of the bimatoprost ethyl amide prodrug to its biologically active free acid form, is explored in detail. This document synthesizes key quantitative data, outlines experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Bimatoprost, chemically a prostamide, is an ethyl amide derivative of a prostaglandin F2α analog.[1] Unlike other prostaglandin analogs such as latanoprost and travoprost, which are isopropyl esters, bimatoprost requires enzymatic hydrolysis of its amide bond to become the active compound, bimatoprost free acid (17-phenyl-trinor PGF2α).[1][2] This conversion is primarily carried out by amidase enzymes present in ocular tissues.[3][4] Understanding the kinetics and mechanisms of this in vitro hydrolysis is crucial for drug development, formulation optimization, and the interpretation of pharmacological data.

Data Presentation: Quantitative Analysis of Bimatoprost Hydrolysis

The in vitro hydrolysis of bimatoprost has been quantified in various ocular tissues from both human and rabbit models. The rate of conversion to bimatoprost free acid is a key parameter in assessing the bioactivation of the prodrug. The following tables summarize the reported hydrolysis rates.

Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Human Ocular Tissues

| Ocular Tissue | Hydrolysis Rate (pmol/mg tissue/hr) | Reference(s) |

| Cornea | 6.3 | [2] |

| Sclera | 2.0 | [2] |

| Iris | 2.8 | [2] |

| Ciliary Body | 1.5 | [2] |

Table 2: In Vitro Hydrolysis Rates of Bimatoprost in Rabbit and Bovine Ocular Tissues

| Species | Ocular Tissue | Hydrolysis Rate | Reference(s) |

| Rabbit | Cornea | Similar to human rates | [4] |

| Rabbit | Iris/Ciliary Body | Similar to human rates | [4] |

| Rabbit | Sclera | Faster than human rates | [4] |

| Bovine | Cornea | Approximately 25 µg/24 hours | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in bimatoprost hydrolysis, the following diagrams have been generated using Graphviz.

Caption: Enzymatic conversion of bimatoprost to its active free acid form.

Caption: General experimental workflow for in vitro bimatoprost hydrolysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on in vitro bimatoprost hydrolysis. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Hydrolysis Assay in Ocular Tissues

This protocol describes a representative method for determining the rate of bimatoprost hydrolysis in ocular tissue homogenates.[2][3][4]

a. Materials and Reagents:

-

Human or rabbit ocular tissues (cornea, sclera, iris, ciliary body), obtained ethically and stored appropriately (e.g., at -80°C).

-

Bimatoprost standard (e.g., 0.03% ophthalmic solution or pure compound).

-

Bimatoprost free acid standard.

-

Physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Homogenizer (e.g., Potter-Elvehjem).

-

Incubator or water bath set to 37°C.

-

Reagents for reaction termination and extraction (e.g., acetonitrile, ethyl acetate).

-

Internal standard for analytical quantification.

b. Tissue Preparation:

-

Thaw frozen ocular tissues on ice.

-

Weigh a precise amount of each tissue type.

-

Homogenize the tissue in a known volume of ice-cold physiological buffer to create a tissue homogenate.

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay) for normalization of hydrolysis rates.

c. Incubation Procedure:

-

Pre-warm the tissue homogenate to 37°C.

-

Initiate the reaction by adding a known concentration of bimatoprost (e.g., 50 µL of a 0.03% solution) to the homogenate.[2]

-

Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 1-3 hours).[2]

-

Collect aliquots at various time points to determine the kinetics of the reaction.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

d. Sample Preparation for Analysis:

-

Add a known amount of internal standard to the quenched reaction mixture.

-

Centrifuge the mixture to pellet proteins and cellular debris.

-

Extract the supernatant containing bimatoprost and its free acid metabolite using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis or derivatize for GC/MS analysis.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of bimatoprost and bimatoprost free acid.[3]

a. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient.[5]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Injection Volume: Typically 10-20 µL.

b. Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification).

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)

This method is highly sensitive and suitable for detecting sub-picomolar levels of bimatoprost free acid.[2]

a. Derivatization: Bimatoprost and its free acid are not volatile and require derivatization prior to GC/MS analysis. This typically involves esterification of the carboxylic acid group and silylation of the hydroxyl groups.

b. GC/MS Conditions:

-

Column: A capillary column suitable for the analysis of derivatized prostaglandins.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

-

Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized bimatoprost and its free acid.

c. Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.

Conclusion

The in vitro hydrolysis of bimatoprost to its active free acid is a fundamental process that underpins its therapeutic efficacy. This technical guide has provided a summary of the quantitative data available on this bioconversion in ocular tissues, detailed experimental protocols for its investigation, and visual aids to conceptualize the underlying processes. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the continued innovation and application of prostaglandin analogs in ophthalmology and beyond.

References

- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 2. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

Pharmacokinetics of Bimatoprost Isopropyl Ester in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of bimatoprost isopropyl ester in various animal models. Bimatoprost, a prostaglandin F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is crucial for drug development and predicting its clinical performance.

Absorption and Distribution

Following topical ocular administration, bimatoprost is rapidly absorbed and distributed into ocular tissues. Animal studies indicate that it is well-distributed, with the scleral route of penetration being more efficient than the cornea.[1] In human blood, bimatoprost is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg, and resides mainly in the plasma where approximately 12% remains unbound.[1]

Ocular Distribution

Studies in rabbit models have shown that bimatoprost and its active metabolite, bimatoprost acid, are detected in the aqueous humor (AH) and iris-ciliary body (ICB) within 15 minutes of dosing.[2] A study comparing a novel formulation (ISV-215) with a standard bimatoprost 0.03% solution in rabbits demonstrated superior ocular distribution with the novel formulation.[2]

In a preclinical study using pigmented rabbits, a preservative-free bimatoprost 0.01% ophthalmic gel showed improved ocular penetration compared to a preserved 0.01% solution.[3]

Metabolism

Bimatoprost is an isopropyl ester prodrug that is hydrolyzed by ocular tissues to its biologically active free acid, 17-phenyl-trinor PGF2α.[4] This conversion occurs in both human and rabbit ocular tissues, including the cornea, iris/ciliary body, and sclera.[4] Notably, the hydrolysis is more extensive in rabbit eyes compared to human ocular tissues.[5]

Due to this extensive metabolism in rabbits, the concentration of the parent bimatoprost often falls below the limit of quantitation within an hour of dosing.[5][6][7] Consequently, pharmacokinetic studies in this model often focus on the exposure of the active metabolite, bimatoprost acid.[5][6][7]

Systemically, bimatoprost undergoes oxidation, N-deethylation, and glucuronidation to form a variety of metabolites.[1] Studies with human liver microsomes have identified CYP3A4 as one of the enzymes involved in its metabolism.[1]

Pharmacokinetic Parameters in Animal Models

The following tables summarize the key pharmacokinetic parameters of bimatoprost and its active metabolite, bimatoprost acid, in various animal models.

Table 1: Pharmacokinetics of Bimatoprost Acid in Rabbit Aqueous Humor

| Formulation | Dosing Regimen | Tmax (hr) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Bimatoprost 0.01% | Once Daily | 1.0 | 20.3 ± 10.9 | 50.1 ± 20.7 (0-8h) |

| Bimatoprost 0.01% | Twice Daily | 1.0 | 25.4 ± 11.2 | 67.2 ± 26.5 (0-8h) |

| Bimatoprost 0.01%/ Brimonidine 0.1% | Once Daily | 1.0 | 21.5 ± 10.3 | 54.9 ± 21.8 (0-8h) |

| Bimatoprost 0.01%/ Brimonidine 0.1% | Twice Daily | 1.0 | 28.1 ± 13.4 | 75.3 ± 33.1 (0-8h) |

| ISV-215 (Bimatoprost 0.03% in DuraSite) | Single Dose | 1.0 | 12.11 ± 21.72 | 104.72 ± 109.52 (0-24h) |

| Bimatoprost 0.03% Solution | Single Dose | 1.0 | 29.58 ± 26.37 | 63.14 ± 46.84 (0-24h) |

| Preservative-Free Bimatoprost 0.01% Gel | Single Dose | - | 50.2 | 134.0 (0.5-8h) |

| Preserved Bimatoprost 0.01% Solution | Single Dose | - | 26.3 | 67.0 (0.5-8h) |

| Preserved Bimatoprost 0.03% Solution | Single Dose | - | 59.9 | 148.0 (0.5-8h) |

| Data are presented as mean ± standard error or mean ± standard deviation where available.[2][3][5] |

Table 2: Pharmacokinetics of Bimatoprost Acid in Rabbit Iris-Ciliary Body

| Formulation | Dosing Regimen | Tmax (hr) | Cmax (ng/g) | AUC (ng·h/g) |

| Bimatoprost 0.01% | Once Daily | 1.0 | 28.7 ± 11.5 | 55.4 ± 19.9 (0-4h) |

| Bimatoprost 0.01% | Twice Daily | 1.0 | 33.1 ± 14.8 | 84.1 ± 38.2 (0-6h) |

| Bimatoprost 0.01%/ Brimonidine 0.1% | Once Daily | 1.0 | 30.2 ± 12.7 | 78.3 ± 30.1 (0-6h) |

| Bimatoprost 0.01%/ Brimonidine 0.1% | Twice Daily | 1.0 | 35.7 ± 15.9 | 92.5 ± 41.3 (0-6h) |

| ISV-215 (Bimatoprost 0.03% in DuraSite) | Single Dose | 1.0 | 18.91 ± 28.32 | 165.41 ± 199.11 (0-24h) |

| Bimatoprost 0.03% Solution | Single Dose | 1.0 | 14.15 ± 20.31 | 35.25 ± 38.63 (0-24h) |

| Data are presented as mean ± standard error or mean ± standard deviation where available.[2][5] |

Table 3: Pharmacokinetics of Bimatoprost in Beagle Dog Ocular Tissues following Intracameral Administration of a 15 µg Sustained-Release Implant

| Tissue | Metric | Day 52 | Day 80 |

| Aqueous Humor | Concentration | In agreement with model prediction | In agreement with model prediction |

| Cornea | Concentration | In agreement with model prediction | In agreement with model prediction |

| Iris-Ciliary Body | Concentration | In agreement with model prediction | In agreement with model prediction |

| Qualitative data based on a 3D computational fluid dynamic model.[8] |

Experimental Protocols

Animal Models

-

Rabbits: New Zealand White rabbits are commonly used to study the ocular pharmacokinetics of bimatoprost.[5][6][7] Pigmented rabbits have also been utilized in some studies.[3]

-

Dogs: Beagle dogs have been used to model the ocular distribution of bimatoprost following the administration of a sustained-release implant.[8]

-

Rats and Monkeys: While mentioned in some documentation, detailed pharmacokinetic studies in these models are less frequently published.

Drug Administration and Sample Collection

-

Topical Ocular Administration: Bimatoprost ophthalmic solutions or gels are typically administered as a single drop to one or both eyes of the animal.[2][3][5][6][7]

-

Intracameral Administration: For sustained-release formulations, intracameral injection into the anterior chamber of the eye is performed.[8]

-

Sample Collection: At predetermined time points post-dose, animals are euthanized, and ocular tissues such as the aqueous humor, cornea, iris, and ciliary body are harvested.[2][5][6][7] Blood samples may also be collected to assess systemic exposure.

Analytical Methodology

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of bimatoprost and its metabolites in biological matrices.[6][7] The high sensitivity and selectivity of LC-MS/MS allow for the detection of low concentrations of the analytes in complex samples.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods with UV or MS/MS detection have also been developed for the analysis of bimatoprost.[9][10]

-

Spectrofluorimetry: A synchronous spectrofluorimetric method has been reported for the determination of bimatoprost.[11]

Visualizations

Experimental Workflow for Ocular Pharmacokinetic Studies

Caption: Experimental workflow for a typical ocular pharmacokinetic study of bimatoprost in animal models.

Bimatoprost Metabolism Pathway

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. dovepress.com [dovepress.com]

- 3. Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

Unveiling the Off-Target Activities of Bimatoprost Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost, a synthetic prostamide analogue, is widely recognized for its efficacy in reducing intraocular pressure in glaucoma patients. Its mechanism of action is primarily attributed to the activation of the prostaglandin F2α (FP) receptor, leading to increased uveoscleral and trabecular outflow of aqueous humor. However, a growing body of evidence has illuminated a range of "off-target" effects, activities that extend beyond its primary therapeutic indication. These effects, including periorbital fat atrophy, hyperpigmentation of the skin and iris, and hypertrichosis of the eyelashes, are of significant interest to researchers and clinicians for their potential therapeutic applications and as considerations for patient counseling. This in-depth technical guide provides a comprehensive investigation into the key off-target effects of Bimatoprost isopropyl ester, detailing the underlying signaling pathways, experimental methodologies to investigate these effects, and a summary of quantitative findings.

Introduction

Bimatoprost is a structural analogue of prostaglandin F2α, with an ethyl amide group at the C-1 carbon, classifying it as a prostamide.[1] While its on-target effect on intraocular pressure is well-established, the observed off-target effects have opened new avenues of research and clinical application. This guide will delve into the three most prominent off-target effects:

-

Inhibition of Adipogenesis: The reduction of periorbital fat, leading to the appearance of a deeper superior sulcus.

-

Stimulation of Melanogenesis: Increased pigmentation of the iris and periocular skin.

-

Induction of Hypertrichosis: Enhanced growth of eyelashes, making them longer, thicker, and darker.

Understanding the molecular mechanisms and experimental validation of these effects is crucial for the development of novel therapeutics and for a comprehensive understanding of Bimatoprost's pharmacological profile.

Off-Target Effect on Adipogenesis

Bimatoprost has been observed to cause a reduction in periorbital fat, an effect attributed to the inhibition of adipogenesis, the process of preadipocyte differentiation into mature fat cells.[2]

Signaling Pathway

The inhibitory effect of Bimatoprost on adipogenesis is believed to be mediated through the prostaglandin F2α (FP) receptor. Activation of the FP receptor can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically activating ERK1/2.[3] This activation can, in turn, downregulate the expression of key adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are essential for the differentiation of preadipocytes into mature adipocytes.[3] Some evidence also suggests the involvement of a prostamide receptor, potentially a splice variant of the FP receptor, in mediating this effect.[3]

References

The Discovery of Bimatoprost: A Prostamide Analogue Revolutionizing Glaucoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bimatoprost, a leading therapeutic agent for elevated intraocular pressure (IOP), represents a paradigm shift in glaucoma management. Initially developed through systematic modifications of prostaglandin F2α (PGF2α), its discovery unveiled a novel class of ocular hypotensive compounds known as prostamides. This technical guide provides a comprehensive overview of the discovery of bimatoprost, elucidating its unique pharmacology as a prostamide analogue, its distinct mechanism of action, and the key experimental findings that have defined its therapeutic profile. We will delve into the preclinical and clinical data that establish its superior efficacy, detail the experimental protocols used for its characterization, and visualize the complex signaling pathways it modulates.

Introduction: The Quest for Potent Ocular Hypotensive Agents

Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) stands as the most significant modifiable risk factor for the development and progression of this disease. For decades, the therapeutic landscape was dominated by agents that either suppressed aqueous humor production (e.g., beta-blockers, carbonic anhydrase inhibitors) or increased its outflow through the conventional (trabecular) pathway (e.g., miotics).

The discovery that prostaglandin F2α (PGF2α) could potently lower IOP by enhancing uveoscleral outflow—a pressure-independent pathway—opened a new chapter in glaucoma treatment. This led to the development of PGF2α analogues, such as latanoprost and travoprost, which are pro-drugs that are hydrolyzed in the cornea to their active free-acid forms, targeting the prostanoid FP receptor. In the pursuit of even more effective agents, structure-activity relationship studies on PGF2α continued, ultimately leading to the synthesis of a unique molecule: bimatoprost.

A Serendipitous Discovery: From PGF2α Analogue to Prostamide

Bimatoprost (17-phenyl-trinor PGF2α ethyl amide) was synthesized as part of a program to develop potent FP-receptor agonists. It is a synthetic prostamide, structurally related to PGF2α, but with a C1-ethylamide group instead of the typical carboxylic acid of prostaglandins.

Initial pharmacological profiling, however, revealed a surprising and crucial distinction: bimatoprost in its intact, amide form demonstrated no significant activity at any known prostanoid receptors, including the FP receptor that other prostaglandin analogues target. This lack of affinity for canonical prostanoid receptors, coupled with its potent IOP-lowering effects, suggested that bimatoprost acted through a novel mechanism. This discovery coincided with the independent identification of endogenous prostamides—a new class of fatty acid amides derived from the endocannabinoid anandamide via the COX-2 enzyme—which also possessed unique biological activities. These parallel discoveries led to the classification of bimatoprost as a member of this new class of agents, the prostamides, which act on their own distinct, yet-to-be-fully-characterized "prostamide receptors".

Unraveling the Mechanism of Action

Bimatoprost exerts its robust IOP-lowering effect through a dual mechanism, enhancing aqueous humor outflow through both the pressure-insensitive uveoscleral pathway and the pressure-sensitive trabecular pathway. This dual action is a key differentiator from other prostaglandin analogues and contributes to its superior efficacy.

The Prostamide Receptor

The precise identity of the prostamide receptor remains an area of active research. While bimatoprost itself has low affinity for the FP receptor, its effects are blocked by prostamide-selective antagonists. Evidence suggests that the functional prostamide receptor may be a heterodimer complex formed between the classic FP receptor and one of its alternatively spliced variants (altFP). This complex is pharmacologically distinct from the FP receptor homodimer, responding to bimatoprost but not to PGF2α in the same manner.

Downstream Signaling Pathways

Activation of the prostamide receptor by bimatoprost initiates a distinct signaling cascade. Studies in human trabecular meshwork (TM), Schlemm's canal (SC), and ciliary smooth muscle (CSM) cells indicate the involvement of Gq-coupled signaling pathways. This leads to the mobilization of intracellular calcium (Ca2+), which triggers a cascade of events. Unlike PGF2α, which elicits a rapid, single-phase increase in Ca2+, bimatoprost induces a biphasic response, with the second phase being selectively inhibited by prostamide antagonists. This signaling ultimately leads to the remodeling of the extracellular matrix (ECM) within the outflow pathways, reducing hydraulic resistance and facilitating aqueous humor drainage.

Visualizing the Core Concepts

Bimatoprost Signaling Pathway

The proposed signaling cascade for bimatoprost involves the activation of a Gq-coupled receptor, leading to downstream effects that enhance aqueous humor outflow.

Caption: Proposed signaling pathway for bimatoprost in ocular cells.

Dual Mechanism of Action

Bimatoprost's clinical efficacy is rooted in its ability to simultaneously enhance the two primary outflow pathways for aqueous humor.

Caption: Bimatoprost's dual mechanism for enhancing aqueous humor outflow.

Quantitative Preclinical and Clinical Data

The pharmacological profile and clinical efficacy of bimatoprost have been extensively documented. The following tables summarize key quantitative data.

Table 1: Preclinical Receptor Binding and Functional Potency

This table highlights the differential binding affinities (Ki) and functional potencies (EC50) of intact bimatoprost and its hydrolyzed free acid at the prostanoid FP receptor. The significantly lower affinity and potency of the parent compound underscore its classification as a pro-drug that also possesses intrinsic prostamide activity.

| Compound | Assay Type | Receptor/Cell Line | Result (nM) | Reference |

| Bimatoprost (amide) | Binding Affinity (Ki) | Cloned Human FP Receptor | 9250 ± 846 | |

| Binding Affinity (Ki) | Cloned Human FP Receptor | 6310 ± 1650 | ||

| Functional Potency (EC50) | Cloned Human FP Receptor (HEK-293) | 3070 ± 1330 | ||

| Functional Potency (EC50) | Native FP Receptor (3T3 Fibroblasts) | 2200 ± 670 | ||

| Bimatoprost Free Acid | Binding Affinity (Ki) | Cloned Human FP Receptor | 59 ± 6 | |

| Binding Affinity (Ki) | FP Receptor | 83 | ||

| Binding Affinity (Ki) | EP1 Receptor | 95 | ||

| Functional Potency (EC50) | Cloned Human FP Receptor (HEK-293) | 15 ± 3 | ||

| Functional Potency (EC50) | Human Ciliary Muscle Cells | 26 - 112 | ||

| Functional Potency (EC50) | Human Trabecular Meshwork Cells | 26 - 112 |

Table 2: Clinical Efficacy in Lowering Intraocular Pressure (IOP)

Clinical trials have consistently demonstrated the potent IOP-lowering effect of bimatoprost, often showing superior or non-inferior efficacy compared to other leading glaucoma medications.

| Trial Comparison | Duration | Drug & Dosing | Mean IOP Reduction from Baseline | Reference |

| Bimatoprost vs. Timolol | 3 Months | Bimatoprost 0.03% QD | 8.0 mmHg (32.4%) | |

| Timolol 0.5% BID | 5.5 mmHg (22.7%) | |||

| Bimatoprost vs. Latanoprost | 12 Weeks | Bimatoprost 0.03% QD | 8.7 ± 0.3 mmHg | |

| Latanoprost 0.005% QD | 8.6 ± 0.3 mmHg | |||

| Bimatoprost vs. Travoprost | 12 Weeks | Bimatoprost 0.03% QD | 8.7 ± 0.3 mmHg | |

| Travoprost 0.004% QD | 8.0 ± 0.3 mmHg | |||

| Bimatoprost vs. Latanoprost/Travoprost | 12 Weeks | Bimatoprost 0.03% QD | 8.8 mmHg (35.9%) | |

| Latanoprost 0.005% QD | 7.3 mmHg (29.9%) | |||

| Travoprost 0.004% QD | 7.6 mmHg (30.8%) | |||

| Bimatoprost Sustained Release (SR) | 24 Months | Bimatoprost SR (10 µg) | 7.3 mmHg | |

| Topical Bimatoprost 0.03% QD | 8.2 mmHg |

Key Experimental Methodologies

The characterization of bimatoprost as a prostamide analogue relied on a suite of specialized pharmacological assays.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of bimatoprost and its free acid for various prostanoid receptors.

-

Protocol Outline:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., HEK-293 cells transfected with the human FP receptor). Protein concentration is determined via a BCA assay.

-

Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α or [³H]-travoprost acid) is incubated with the receptor-containing membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., bimatoprost, bimatoprost free acid) are added to compete with the radioligand for binding to the receptor.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Intracellular Calcium (Ca²⁺) Mobilization Assay (FLIPR)

This functional assay measures a receptor's ability to activate Gq-coupled signaling pathways upon agonist binding.

-

Objective: To determine the functional potency (EC50) of bimatoprost and its metabolites in activating downstream signaling.

-

Protocol Outline:

-

Cell Plating: Cells expressing the target receptor are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated for approximately 1 hour at 37°C, allowing the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Plate Preparation: A separate plate is prepared with various concentrations of the test agonists.

-

Measurement: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). The instrument measures baseline fluorescence, then injects the agonist from the compound plate into the cell plate.

-

Data Acquisition: The FLIPR records the change in fluorescence intensity in real-time (kinetically) as intracellular calcium is released from the endoplasmic reticulum, causing the dye to fluoresce.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

-

Aqueous Humor Outflow Facility Measurement (Tonography)

This in vivo technique is used in animal models (typically non-human primates) to assess how a drug affects the resistance to aqueous humor drainage through the conventional (trabecular) outflow pathway.

-

Objective: To measure the effect of bimatoprost on the pressure-sensitive outflow facility.

-

Protocol Outline:

-

Anesthesia: The animal is anesthetized. Baseline IOP is measured using a tonometer.

-

Probe Application: A pneumatonometer probe with an added weight is placed on the center of the cornea for a fixed duration (e.g., 2-4 minutes). This external weight increases the IOP.

-

Pressure Recording: The instrument continuously records the IOP as it slowly declines over the measurement period. This decline occurs because the elevated pressure forces more aqueous humor out of the eye.

-

Calculation: The rate of this pressure decay, along with the known ocular rigidity, is used to calculate the outflow facility (C), typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg). An increase in the 'C' value indicates a decrease in outflow resistance.

-

Drug Testing: The procedure is repeated after topical administration of the test drug (bimatoprost) to determine its effect on outflow facility compared to a vehicle control.

-

Conclusion

The discovery of bimatoprost marked a pivotal moment in glaucoma research, leading to the identification of the prostamides as a new class of potent ocular hypotensive agents. Its unique profile—characterized by a distinct receptor interaction and a dual mechanism of action that enhances both uveoscleral and trabecular outflow—differentiates it from traditional prostaglandin analogues. The extensive body of preclinical and clinical data confirms its status as one of the most effective IOP-lowering agents available. For drug development professionals and researchers, the story of bimatoprost serves as a compelling case study in drug discovery, demonstrating how subtle structural modifications can unveil novel biological pathways and lead to the development of therapeutics with superior clinical efficacy.

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Bimatoprost Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Bimatoprost Isopropyl Ester. Bimatoprost, a prostaglandin analog, is a prostamide prodrug that is widely used in ophthalmic solutions to reduce intraocular pressure and to treat eyelash hypotrichosis. Accurate and robust analytical methods are crucial for quality control, stability testing, and formulation development of products containing Bimatoprost Isopropyl Ester.

Overview of Analytical Methodologies

Several reversed-phase HPLC (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed and validated for the determination of Bimatoprost Isopropyl Ester in bulk drug substances and pharmaceutical formulations. These methods are designed to be specific, accurate, precise, and stability-indicating, allowing for the separation of Bimatoprost from its degradation products and potential impurities.

Comparative Summary of HPLC Methods

The following table summarizes the key chromatographic parameters from various published methods for the analysis of Bimatoprost. It is important to note that while the publications may refer to the analyte as "Bimatoprost," they are analyzing the active pharmaceutical ingredient in its formulated state, which is the isopropyl ester.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Chromatographic Mode | RP-HPLC | RP-HPLC | RP-HPLC | RP-UHPLC |

| Column | Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[1] | XBridge C18 (150mm x 4.6mm, 3.5µm)[2] | Zorbex SB phenyl (250 mm x 4.6 mm, 5 µm)[3][4] | Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)[5] |

| Mobile Phase | Acetonitrile: 0.2% Triethylamine (pH 7.0) (50:50 v/v)[1] | Water: Methanol: Acetic Acid (52:48:1 v/v/v)[2] | 0.02 M Phosphate Buffer: Methanol: Acetonitrile (50:30:20 v/v/v)[3][4] | 0.01% H3PO4: Acetonitrile (Gradient)[5] |

| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[3][4] | 0.7 mL/min[5] |

| Detection Wavelength | 194 nm[1] | 210 nm[2] | 210 nm[3][4] | Not Specified |

| Column Temperature | Ambient | 40 °C[2] | Not Specified | Not Specified |

| Injection Volume | Not Specified | Not Specified | 10 µL[4] | Not Specified |

| Linearity Range | 6.25-100 µg/mL[1] | Not Specified | 6 - 18 µg/mL[3][4] | Not Specified |

| Retention Time | 3.8 min[1] | Not Specified | 10.81 min[3][4] | Not Specified |

Detailed Experimental Protocols

This section provides detailed protocols for the sample preparation and HPLC analysis of Bimatoprost Isopropyl Ester based on established methods.

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a simple isocratic reversed-phase HPLC method suitable for routine quality control analysis.

3.1.1. Materials and Reagents

-

Bimatoprost Isopropyl Ester reference standard

-

Acetonitrile (HPLC grade)

-

Triethylamine (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Ophthalmic solution containing Bimatoprost Isopropyl Ester

3.1.2. Chromatographic Conditions

-

Column: Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[1]

-

Mobile Phase: Acetonitrile and 0.2% triethylamine (pH adjusted to 7.0 with o-phosphoric acid) in a ratio of 50:50 v/v[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at 194 nm[1]

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

3.1.3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.2% v/v solution of triethylamine in water and adjust the pH to 7.0 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Bimatoprost Isopropyl Ester reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Sample Solution Preparation: Take a volume of the ophthalmic solution equivalent to 0.3 mg of Bimatoprost and transfer it to a 10 mL volumetric flask. Dilute to volume with the mobile phase to get a concentration of 30 µg/mL.

3.1.4. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

-

Record the chromatograms and measure the peak area for Bimatoprost. The retention time for Bimatoprost is expected to be approximately 3.8 minutes[1].

-

Calculate the concentration of Bimatoprost in the sample by comparing the peak area with that of the standard.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a stability-indicating method capable of separating Bimatoprost Isopropyl Ester from its degradation products.

3.2.1. Materials and Reagents

-

Bimatoprost Isopropyl Ester reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Water (HPLC grade)

-

Ophthalmic solution containing Bimatoprost Isopropyl Ester

3.2.2. Chromatographic Conditions

-

Mobile Phase: 0.02 M Phosphate buffer, methanol, and acetonitrile in a ratio of 50:30:20 v/v/v[3][4]

-

Column Temperature: Ambient

-

Injection Volume: 10 µL[4]

3.2.3. Preparation of Solutions

-

Phosphate Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water to prepare a 0.02 M solution.

-

Mobile Phase Preparation: Mix the 0.02 M phosphate buffer, methanol, and acetonitrile in the ratio of 50:30:20. Filter and degas the mixture.

-

Standard Solution Preparation: Prepare a standard stock solution of Bimatoprost Isopropyl Ester in the mobile phase. From the stock solution, prepare working standards in the range of 6 - 18 µg/mL[3][4].

-

Sample Solution Preparation: Dilute the ophthalmic solution with the mobile phase to obtain a final concentration of Bimatoprost within the linearity range.

3.2.4. Forced Degradation Studies (for method validation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Bimatoprost Isopropyl Ester standard.

-

Acid Degradation: Treat the drug solution with 0.1 M HCl and heat at 80°C for 2 hours.

-

Alkali Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Degradation: Expose the solid drug to heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic solutions and dilute all samples with the mobile phase before injection.

3.2.5. Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the blank, standard solutions, sample solution, and the degraded sample solutions.

-

The retention time for Bimatoprost is expected to be around 10.81 minutes[3][4].

-

Assess the chromatograms for the separation of the Bimatoprost peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Bimatoprost peak.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of Bimatoprost Isopropyl Ester.

Caption: General workflow for the HPLC analysis of Bimatoprost Isopropyl Ester.

Logical Flow for Stability-Indicating Method Development

This diagram outlines the logical steps involved in developing a stability-indicating HPLC method.

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Comparative study of the stability of bimatoprost 0.03% and latanoprost 0.005%: a patient-use study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimatoprost Implant Biodegradation in the Phase 3, Randomized, 20-Month ARTEMIS Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Bimatoprost Isopropyl Ester in Ocular Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of bimatoprost isopropyl ester, a prostaglandin analog prodrug, and its active metabolite, bimatoprost acid, in ocular biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the development of ophthalmic therapeutics. The methodology encompasses sample preparation from aqueous humor, chromatographic separation, and mass spectrometric detection, providing the necessary sensitivity and specificity for bioanalytical applications.

Introduction

Bimatoprost is a synthetic prostamide analog used clinically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It is typically administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the eye to the biologically active bimatoprost free acid.[1][2] The quantification of both the prodrug and its active metabolite in ocular fluids is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the simultaneous measurement of bimatoprost isopropyl ester and bimatoprost acid in aqueous humor using LC-MS/MS.

Signaling Pathway of Bimatoprost

Bimatoprost exerts its therapeutic effect by increasing the outflow of aqueous humor from the eye, thereby lowering IOP.[3] It is believed to mimic endogenous prostamides and acts on prostamide receptors, which are distinct from but related to prostaglandin F2α (FP) receptors. The binding of bimatoprost acid to these G-protein coupled receptors (GPCRs) in the trabecular meshwork and ciliary body initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, facilitating uveoscleral outflow.

Experimental Protocols

Sample Preparation from Aqueous Humor

A liquid-liquid extraction (LLE) method is employed for the extraction of bimatoprost isopropyl ester and bimatoprost acid from aqueous humor.

Materials:

-

Aqueous humor samples

-

Internal Standard (IS) solution (e.g., a structurally similar prostaglandin analog)

-

Methyl tert-butyl ether (MTBE)

-

Formic acid

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Sample evaporator

Protocol:

-

Thaw aqueous humor samples on ice.

-

In a microcentrifuge tube, add 50 µL of aqueous humor sample.

-

Add 10 µL of internal standard solution.

-

Vortex briefly to mix.

-

Add 500 µL of MTBE.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 20% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bimatoprost Isopropyl Ester | To be determined empirically | To be determined empirically | To be determined empirically |

| Bimatoprost Acid | 416.3 | 211.1 | 25 |

| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |

Note: The MRM transition for bimatoprost isopropyl ester should be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ adduct, and characteristic product ions will be identified through fragmentation.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method based on published data for similar analyses.[1][4]

| Parameter | Bimatoprost Isopropyl Ester (Expected) | Bimatoprost Acid (Published) |

| Linear Range | 0.1 - 100 ng/mL | 0.29 - 50 nM |

| Lower Limit of Quantitation (LLOQ) | ~0.1 ng/mL | 0.29 nM |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% CV) | <15% | <15% |

| Extraction Recovery | >80% | >80% |

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the simultaneous quantification of bimatoprost isopropyl ester and its active metabolite, bimatoprost acid, in aqueous humor. This protocol is suitable for regulated bioanalysis in support of ophthalmic drug development programs. The provided workflow and parameters can be adapted for other biological matrices, such as plasma or tissue homogenates, with appropriate validation. Careful consideration of the ester prodrug's stability during sample handling and analysis is crucial for obtaining accurate and reliable data.

References

- 1. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Bimatoprost Isopropyl Ester Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction